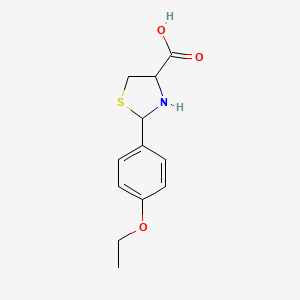

2-(4-ethoxyphenyl)thiazolidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .

Mécanisme D'action

Mode of Action

The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

The compound’s bioavailability, metabolism, and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of 2-(4-Ethoxy-phenyl)-thiazolidine-4-carboxylic acid are currently unknown. The compound’s effects will depend on its specific targets and mode of action, which are yet to be identified .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on 2-(4-ethoxy-phenyl)-thiazolidine-4-carboxylic acid are currently unknown .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)thiazolidine-4-carboxylic acid typically involves the reaction of 4-ethoxybenzaldehyde with cysteine in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidine ring .

Industrial Production Methods

the general approach would involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to scale up the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of new materials and catalysts.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Ethylphenyl)thiazolidine-4-carboxylic acid

- 2-(3-Ethoxy-4-methoxyphenyl)thiazolidine-4-carboxylic acid

- 2-(3-Chlorophenyl)thiazolidine-4-carboxylic acid

Uniqueness

2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid is unique due to the presence of the ethoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .

Activité Biologique

2-(4-Ethoxyphenyl)thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention due to its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features an ethoxy group attached to a phenyl ring, which is linked to a thiazolidine ring containing a carboxylic acid functional group. The specific arrangement of these groups is essential for its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes such as tyrosinase, which is involved in melanin production and can be targeted for skin-related conditions.

- Cellular Signaling Modulation : The compound may interact with various signaling pathways influencing cell proliferation and apoptosis.

Antioxidant Properties

Research indicates that thiazolidine derivatives possess significant antioxidant properties. For instance, studies have shown that this compound can reduce levels of reactive oxygen species (ROS) in vitro, suggesting its role in protecting cells from oxidative damage .

Antimicrobial Activity

Thiazolidines have been evaluated for their antimicrobial activities against various pathogens. Preliminary studies suggest that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Effects

The compound has been investigated for its potential anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

- Zebrafish Model : A study conducted on zebrafish embryos revealed that exposure to varying concentrations of this compound resulted in developmental abnormalities, including pericardial edema and tail malformations. These findings highlight the compound's potential teratogenic effects at high doses .

- Cell Culture Studies : In human cancer cell lines, treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed increased apoptosis rates correlating with elevated concentrations of the compound .

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Reduced ROS levels | |

| Antimicrobial | Inhibited bacterial growth | |

| Anticancer | Induced apoptosis | |

| Developmental Toxicity | Malformations in zebrafish |

Future Directions

Further research is necessary to elucidate the detailed mechanisms underlying the biological activities of this compound. Potential studies could include:

- In Vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- Clinical Trials : To evaluate its potential as a therapeutic agent in humans.

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-2-16-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)15/h3-6,10-11,13H,2,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCOCRPZHNFYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2NC(CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.